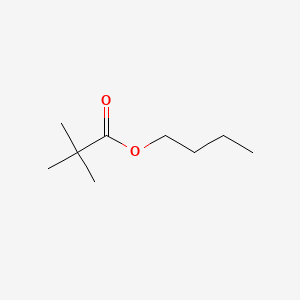

n-Butyl pivalate

Description

n-Butyl pivalate is an ester derived from the reaction of n-butanol and pivalic acid (2,2-dimethylpropanoic acid). Its chemical structure features a tert-butyl group attached to a carbonyl oxygen, followed by an n-butyl ester chain. This bulky tert-butyl substituent imparts unique steric and electronic properties, distinguishing it from simpler esters like n-butyl acetate.

Properties

IUPAC Name |

butyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-6-7-11-8(10)9(2,3)4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDMDSDHBVPGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199285 | |

| Record name | n-Butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-37-3 | |

| Record name | n-Butyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: n-Butyl pivalate can be synthesized through the esterification of pivalic acid with n-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, n-Butyl pivalate can be produced by the reaction of pivalic acid with n-butanol using a continuous flow reactor. The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: n-Butyl pivalate can undergo hydrolysis in the presence of strong acids or bases to yield pivalic acid and n-butanol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert n-Butyl pivalate into its corresponding alcohols.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Pivalic acid and n-butanol.

Oxidation: Corresponding carboxylic acids and alcohols.

Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry: n-Butyl pivalate is used as a solvent in various chemical reactions due to its stability and low polarity. It is also employed in the synthesis of other organic compounds.

Biology and Medicine: While specific applications in biology and medicine are limited, esters like n-Butyl pivalate are often studied for their potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.

Industry: In the industrial sector, n-Butyl pivalate is used as a solvent in coatings, adhesives, and sealants. Its resistance to hydrolysis makes it suitable for applications requiring long-term stability.

Mechanism of Action

The mechanism of action of n-Butyl pivalate primarily involves its role as a solvent or intermediate in chemical reactions. It does not have a specific biological target or pathway but is valued for its chemical properties, such as stability and resistance to hydrolysis.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: C₉H₁₈O₂ (inferred from pivalic acid + n-butanol).

- Structure : CH₂CH₂CH₂CH₂-O-C(O)-C(CH₃)₃.

- Applications : Primarily used in organic synthesis and catalysis, particularly in polymerization reactions. For example, tin(IV) pivalate compounds, such as [Bu((CH₃)₃CCOO)₂SnCl]₂, act as catalysts for ε-caprolactone polymerization .

Comparison with Structurally Similar Compounds

n-Butyl Acetate

Molecular Formula : C₆H₁₂O₂ (CAS: 123-86-4) .

- Structure : Lacks the bulky tert-butyl group, featuring a methyl group instead.

- Properties : Lower molecular weight (116.16 g/mol) and boiling point (126°C) compared to n-butyl pivalate.

- Applications : Widely used as a solvent in coatings, adhesives, and pharmaceuticals due to its volatility and solubility .

n-Butyl Acrylate

Molecular Formula : C₇H₁₂O₂ (CAS: 141-32-2) .

- Structure : Contains a reactive acrylate group (CH₂=CHCOO-) instead of the saturated pivalate group.

- Properties : Higher reactivity due to the vinyl group, enabling polymerization into plastics and resins.

- Applications: Key monomer in producing acrylic polymers for adhesives and textiles .

Lithium Pivalate

Molecular Formula : C₅H₉LiO₂ (CAS: 14271-99-9) .

- Structure : Lithium salt of pivalic acid, lacking the n-butyl ester chain.

- Properties : Ionic nature enhances solubility in polar solvents, unlike neutral esters.

- Applications: Used in organometallic synthesis and as a precursor for catalysts .

Functional and Industrial Comparisons

Steric and Electronic Effects

The tert-butyl group in n-butyl pivalate creates significant steric hindrance, reducing nucleophilic attack rates compared to n-butyl acetate. This property is exploited in catalysis, where tin(IV) pivalate compounds stabilize transition states in polymerization . In contrast, n-butyl acrylate’s electron-deficient acrylate group facilitates radical polymerization.

Thermal and Chemical Stability

n-Butyl pivalate’s bulky structure enhances thermal stability, making it suitable for high-temperature reactions. NMR studies of tin(IV) pivalate compounds show coordination modes (bridging vs. terminal) that influence catalytic efficiency . Lithium pivalate, being ionic, decomposes at lower temperatures but offers superior solubility in polar media .

Data Table: Comparative Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Stability Features |

|---|---|---|---|---|---|

| n-Butyl Pivalate | Not reported | C₉H₁₈O₂ | ~158.24 | Polymerization catalysts | High thermal stability |

| n-Butyl Acetate | 123-86-4 | C₆H₁₂O₂ | 116.16 | Solvent, coatings | Volatile, flammable |

| n-Butyl Acrylate | 141-32-2 | C₇H₁₂O₂ | 128.17 | Acrylic polymers | Reactive (requires inhibition) |

| Lithium Pivalate | 14271-99-9 | C₅H₉LiO₂ | 108.05 | Organometallic synthesis | Polar solvent solubility |

Biological Activity

n-Butyl pivalate, an ester derived from pivalic acid and n-butanol, is of interest due to its potential applications in various fields, including pharmaceuticals and industrial processes. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Chemical Structure

n-Butyl pivalate is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₈O₂

- IUPAC Name : Butyl 2-methylpropanoate

Biological Activity Overview

The biological activity of n-butyl pivalate encompasses its effects on cellular processes, potential toxicity, and interactions with biological systems. Research findings indicate that it may exhibit moderate biological activity, particularly in the context of cellular proliferation and enzyme inhibition.

Toxicity and Safety Profile

A review of available literature suggests that n-butyl pivalate has a relatively low toxicity profile. For instance, studies on related compounds indicate that the LD50 (lethal dose for 50% of the population) values are comparable to those of other ester compounds, suggesting a need for caution but not immediate concern regarding acute toxicity.

| Compound | LD50 (mg/kg) | Notes |

|---|---|---|

| n-Butyl pivalate | Not directly available | Similar to other esters |

| Toluene | 636 | Reference for comparison |

| Pinacolone | 611 | Similar toxicity profile |

Cellular Effects

Research indicates that n-butyl pivalate may influence cellular activities such as proliferation and apoptosis. For example, studies have shown that certain esters can modulate cell signaling pathways, potentially affecting cancer cell growth.

Case Study: Proliferation Inhibition

In a study examining the effects of various esters on human cancer cell lines, n-butyl pivalate demonstrated an ability to inhibit cell proliferation at specific concentrations. The effective concentration (EC50) was found to be in the micromolar range, indicating moderate potency.

Structure-Activity Relationship (SAR)

The biological activity of n-butyl pivalate can be influenced by its structural characteristics. The presence of the bulky tert-butyl group in pivalic acid slows down certain reactions compared to simpler carboxylic acids. This steric hindrance may contribute to its unique biological profile.

Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory effects of n-butyl pivalate on specific enzymes. For example, it has been noted that certain derivatives exhibit significant inhibition against enzymes involved in oxidative stress pathways.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| HNE (Human Neutrophil Elastase) | Competitive | 2.5 - 5.0 |

| Other Ester Derivatives | Varies | 1.0 - 10.0 |

Q & A

Q. What green chemistry metrics (e.g., E-factor, atom economy) apply to large-scale synthesis of n-butyl pivalate, and how can waste be minimized?

- Methodological Answer : Calculate E-factor (kg waste/kg product) for batch vs. flow chemistry setups. Optimize solvent recovery via distillation. Explore enzymatic catalysis (e.g., lipases) to reduce energy consumption and by-product formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.